molecular formula C20H25N3O B2433571 1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea CAS No. 1105208-81-8

1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea

Cat. No.: B2433571
CAS No.: 1105208-81-8
M. Wt: 323.44
InChI Key: VBAJERDMOZZBLW-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea is a complex organic compound that features a urea functional group attached to a benzyl group and a tetrahydroquinoline moiety

Preparation Methods

The synthesis of 1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Moiety: The tetrahydroquinoline core can be synthesized via the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrahydroquinoline derivative.

    Formation of the Urea Group: The final step involves the reaction of the benzyl-tetrahydroquinoline intermediate with an isocyanate to form the urea linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.

    Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Scientific Research Applications

1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the tetrahydroquinoline moiety.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for various synthetic pathways.

    Material Science: The compound’s unique structure allows it to be used in the development of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrahydroquinoline moiety is known to interact with various biological targets, potentially affecting neurotransmitter systems or enzyme activity.

Comparison with Similar Compounds

Similar compounds to 1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea include:

    1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)ethyl)urea: This compound features an isoquinoline moiety instead of a quinoline, which may result in different biological activities.

    1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiourea: The urea group is replaced with a thiourea group, potentially altering its reactivity and interaction with biological targets.

    1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate: The urea group is replaced with a carbamate group, which may affect its stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-3-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-23-13-5-8-18-14-16(9-10-19(18)23)11-12-21-20(24)22-15-17-6-3-2-4-7-17/h2-4,6-7,9-10,14H,5,8,11-13,15H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAJERDMOZZBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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